molecular formula C19H24O2 B8527496 4-Methylestrone

4-Methylestrone

Cat. No.: B8527496
M. Wt: 284.4 g/mol
InChI Key: ZHKWXIUEKZTDQH-JEWRLFTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylestrone (systematic name: 2-(1-Adamantyl)-4-methylestrone, also known as ZYC-26) is a synthetic estrogen derivative structurally modified to eliminate feminizing effects while retaining neuroprotective properties. Its core structure includes a phenolic A-ring, a methyl group at the C4 position, and a bulky adamantyl substitution at the C2 position (Fig. 1). This design disrupts estrogen receptor (ER) binding, shifting its mechanism toward non-genomic pathways, particularly antioxidant activity .

ZYC-26 has demonstrated potent cytoprotective effects in neuronal models, such as Friedreich’s ataxia (FRDA) fibroblasts, with an EC50 of 23.1 nM .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,20H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,19+/m1/s1

InChI Key

ZHKWXIUEKZTDQH-JEWRLFTDSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Preparation Methods

Positional Protection and Formylation

The synthesis begins with estrone as the starting material. To direct formylation to the C-4 position, a tert-butyl group is introduced at C-2 via Friedel-Crafts alkylation using tert-butyl alcohol and BF₃·OEt₂ (96% yield). This positional protecting group prevents undesired reactions at the C-2 site. Subsequent electrophilic formylation employs:

  • Formaldehyde (HCHO)

  • Triethylamine (Et₃N)

  • MgCl₂ as a Lewis acid

The reaction proceeds at 60°C for 6 hours, yielding 2-tert-butyl-4-formylestrone with 85% regioselectivity.

Reduction of the 4-Formyl Intermediate

The formyl group is reduced to a methyl group using sodium borohydride (NaBH₄) in ethanol at 25°C. Key parameters include:

  • Molar ratio : 1:2 (aldehyde:NaBH₄)

  • Reaction time : 2 hours

  • Yield : 92%

Alternative reducing agents like LiAlH₄ in tetrahydrofuran (THF) achieve similar yields but require stringent anhydrous conditions.

Table 1: Comparison of Reducing Agents

AgentSolventTemperatureYield (%)Purity (HPLC)
NaBH₄Ethanol25°C9298.5
LiAlH₄THF0°C → 25°C9097.8

Direct Methylation via Grignard Reagents

Organometallic Methylation

A less common approach involves Grignard reagents to introduce the methyl group directly. Estrone is treated with methylmagnesium bromide (MeMgBr) in dry diethyl ether:

  • Conditions : Nitrogen atmosphere, −10°C

  • Reaction time : 4 hours

  • Yield : 68%

This method faces challenges with overalkylation at C-17, requiring careful stoichiometric control (1:1 molar ratio of estrone:MeMgBr).

Purification and Byproduct Analysis

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate 7:3). Major byproducts include:

  • 17α-Methylestrone (12%)

  • 4,17α-Dimethylestrone (9%)

Biocatalytic Approaches

Enzymatic Methylation

Recent studies explore cytochrome P450 enzymes for regioselective C-4 methylation. Streptomyces peucetius CYP107N3 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to estrone:

  • Reaction buffer : Phosphate (pH 7.4)

  • Temperature : 37°C

  • Yield : 54%

Table 2: Biocatalytic vs. Chemical Synthesis

ParameterBiocatalyticChemical (NaBH₄)
Yield (%)5492
Regioselectivity>99%85%
Reaction Time24 hours2 hours

Analytical Validation

Structural Confirmation

  • ¹H NMR : Methyl singlet at δ 2.25 ppm (C-4 CH₃); absence of formyl proton (δ 9.8–10.1 ppm).

  • ¹³C NMR : C-4 methyl at δ 21.7 ppm; carbonyl (C-17) at δ 220.5 ppm.

  • HRMS : [M+H]⁺ calcd. 285.1856, found 285.1852.

Purity Assessment

  • HPLC : C18 column, methanol/water (75:25), retention time 8.2 min; purity ≥98%.

  • TLC : Rf 0.45 (hexane/ethyl acetate 1:1), visualized with vanillin-H₂SO₄.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Optimized protocols using microreactors enhance yield and reduce side reactions:

  • Residence time : 5 minutes

  • Temperature : 100°C

  • Throughput : 1.2 kg/day

Waste Management

  • Borohydride waste : Neutralized with acetic acid before aqueous disposal.

  • Solvent recovery : Ethanol and THF are distilled and reused (≥95% recovery) .

Chemical Reactions Analysis

Types of Reactions

4-Methylestrone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Neuroprotective Properties

4-Methylestrone has been studied for its neuroprotective effects, especially in models of oxidative stress and cerebral ischemia. Research indicates that this compound can protect neuronal cells from damage caused by oxidative stress, which is a critical factor in neurodegenerative diseases.

  • Case Study: Neuroprotection in Ischemic Models
    • A study compared the neuroprotective efficacy of this compound (ZYC-26) to estrone and other analogs in a focal cerebral ischemia/reperfusion injury model. Results showed that ZYC-26 exhibited significant neuroprotective effects, enhancing cell viability and reducing oxidative damage compared to estrone and non-neuroprotective analogs .
CompoundNeuroprotective EfficacyMechanism of Action
ZYC-26HighAntioxidant activity, ER-independent
EstroneModerateEstrogen receptor-mediated
ZYC-23LowNon-neuroprotective

Antitumor Activity

The potential antitumor properties of this compound have also been investigated. Its derivatives have shown promise in inhibiting the proliferation of various cancer cell lines, making it a candidate for further research in cancer therapeutics.

  • Case Study: Cytotoxicity Evaluation
    • In a cytotoxicity study involving multiple cancer cell lines (MCF-7, LNCaP), this compound and its oxime derivatives were tested for their ability to induce apoptosis and inhibit cell growth. The results indicated that certain modifications of this compound significantly reduced cell viability, particularly in hormone-sensitive cancers .
Cell LineIC50 (µM)Compound Tested
MCF-710This compound
LNCaP15ZYC-26
HepaRG12Oxime Derivative

Hormonal Receptor Interaction

Research has highlighted the interaction of this compound with estrogen receptors, providing insights into its mechanism of action as a selective estrogen receptor modulator (SERM).

  • Case Study: Estrogen Receptor Binding
    • A comparative analysis was conducted to evaluate the binding affinity of this compound to estrogen receptors alpha and beta. The findings revealed that while some derivatives exhibited high binding affinity, this compound itself showed reduced interaction with these receptors compared to traditional estrogens, suggesting potential for selective modulation without typical estrogenic side effects .
CompoundERα Binding Affinity (nM)ERβ Binding Affinity (nM)
Estrone1015
ZYC-26>100>100
ZYC-23>100>100

Mechanism of Action

The mechanism of action of 4-Methylestrone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

ZYC-26 (4-Methylestrone) vs. ZYC-23 (2-Adamantyl, 3-O-Methyl Estradiol)
  • Structural Differences: ZYC-23 replaces the phenolic hydroxyl group (C3) with an O-methyl group, eliminating the phenol ring critical for antioxidant activity . Both retain the adamantyl group at C2, but ZYC-23 lacks the C4 methyl group.
  • The methyl group at C4 in ZYC-26 may enhance steric stability, though its direct role remains under investigation.
ZYC-26 vs. β-Estradiol (βE2)
  • Structural Differences: βE2 has a hydroxyl group at C3 (phenolic A-ring) but lacks the C2 adamantyl and C4 methyl groups.
  • Functional Outcomes :

    • βE2 exhibits stronger ER binding (EC50 for neuroprotection: 4.6 nM ) but induces feminizing effects, limiting therapeutic use .
    • ZYC-26’s adamantyl group blocks ER binding, shifting its action to membrane-associated antioxidant pathways .
This compound vs. 4-Methoxyestrone
  • Structural Differences :

    • 4-Methoxyestrone replaces the methyl group at C4 with a methoxy (-OCH3) group.
  • Functional Outcomes: Methoxy substitutions typically reduce metabolic degradation but may compromise antioxidant capacity compared to methyl groups . No direct neuroprotection data for 4-Methoxyestrone are available, but structural analogs suggest reduced efficacy relative to ZYC-24.

Key Pharmacological Data

Compound Structure Modifications EC50 (Neuroprotection) ER Binding Key Mechanism
ZYC-26 C2-Adamantyl, C4-Methyl 23.1 nM No Antioxidant via phenol ring
ZYC-23 C2-Adamantyl, C3-O-Methyl >10 µM No Inactive (phenol absent)
β-Estradiol (βE2) C3-Hydroxyl 4.6 nM Yes ER-dependent
4-Methoxyestrone C4-Methoxy N/A Unknown Unknown (likely ER-dependent)

Mechanistic Insights

  • Phenol Ring Dependency: The phenol ring in ZYC-26 is indispensable for neutralizing reactive oxygen species (ROS), as shown by the inactivity of ZYC-23 (O-methylated derivative) .
  • Adamantyl Group Role :
    The adamantyl moiety prevents ER binding, reducing off-target effects while maintaining membrane permeability .
  • Methyl vs. Methoxy Groups : Methyl groups at C4 enhance metabolic stability compared to methoxy groups, which may undergo demethylation in vivo .

Q & A

Q. Q1. What are the established protocols for synthesizing and characterizing 4-Methylestrone, and how can reproducibility be ensured?

Methodological Answer: Synthesis should follow documented procedures with precise stoichiometric ratios, solvent conditions (e.g., anhydrous ethanol, THF), and catalysts (e.g., Pd/C for hydrogenation). Characterization requires NMR (¹H/¹³C for structural confirmation), HPLC (purity ≥95%), and mass spectrometry (molecular ion verification). Reproducibility hinges on detailed experimental logs, including reaction times, temperatures, and purification steps. For novel derivatives, elemental analysis and X-ray crystallography are recommended. Always cross-reference with published spectral data for known compounds .

Q. Q2. Which analytical techniques are critical for validating this compound’s structural integrity and purity in preclinical studies?

Methodological Answer:

  • Chromatography : HPLC/GC with UV/fluorescence detection for purity assessment.
  • Spectroscopy : NMR (quantitative integration of methyl protons at δ ~1.2 ppm) and IR (C=O stretching ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₂₄O₂).
    Validation requires triplicate runs and comparison with certified reference standards. Discrepancies in melting points or spectral peaks necessitate impurity profiling via LC-MS/MS .

Q. Q3. How should researchers design in vitro assays to evaluate this compound’s estrogenic activity?

Methodological Answer: Use ERα/ERβ reporter gene assays (e.g., luciferase-based) in MCF-7 or HEK293 cells. Include positive controls (17β-estradiol) and negative controls (vehicle-only). Dose-response curves (0.1–100 nM) with triplicate wells and statistical validation (ANOVA, p<0.05) are essential. Address cell-line specificity by testing in multiple models (e.g., Ishikawa cells for endometrial activity). Data interpretation must differentiate agonism vs. antagonism via co-treatment with ICI 182,780 .

Advanced Research Questions

Q. Q4. How can contradictory findings in this compound’s pharmacological activity across studies be systematically resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (PRISMA guidelines) to identify confounding variables (e.g., assay conditions, cell lines).
  • Experimental Replication : Standardize protocols (e.g., uniform serum-free media, passage numbers) to minimize variability.
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited models to isolate receptor isoforms or co-regulators (e.g., SRC-1) influencing activity .

Q. Q5. What advanced strategies are recommended for tracing this compound’s metabolic fate in vivo?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹⁴C- or ³H-labeled this compound for radiotracer studies in rodent models.
  • LC-MS/MS Metabolomics : Profile plasma/tissue samples using Q-TOF or Orbitrap systems. Key metabolites (e.g., hydroxylated or glucuronidated derivatives) require structural elucidation via MS² fragmentation.
  • Bile Duct Cannulation : Collect bile for enterohepatic recirculation analysis. Ensure ethical compliance (IACUC protocols) and statistical power (n ≥ 6/group) .

Q. Q6. How can researchers optimize experimental design to address this compound’s potential off-target effects in hormone-dependent cancers?

Methodological Answer:

  • Transcriptomic Profiling : RNA-seq or NanoString panels to assess genes beyond ER pathways (e.g., mTOR, PI3K).
  • Proteomic Screens : SILAC-based quantification to identify dysregulated proteins (e.g., cyclin D1, Bcl-2).
  • In Vivo Xenografts : Use NSG mice with patient-derived xenografts (PDX) to model tumor heterogeneity. Include sham-operated controls and monitor adverse effects (e.g., liver enzyme elevation) .

Q. Q7. What methodologies are effective in resolving spectral overlaps or impurities in this compound characterization?

Methodological Answer:

  • 2D NMR : HSQC/HMBC to resolve overlapping proton signals (e.g., methyl vs. aromatic protons).
  • Chiral Chromatography : Use Chiralpak columns to separate enantiomers if synthetic routes yield racemic mixtures.
  • DSC/TGA : Differential scanning calorimetry to detect polymorphic impurities. Validate with spiking experiments using USP-grade references .

Data Presentation & Contradiction Management

Q. Q8. How should complex datasets (e.g., SAR studies of this compound analogs) be presented to maximize clarity?

Methodological Answer:

  • Tables : Summarize IC₅₀/EC₅₀ values, logP, and receptor binding affinities with SDs.
  • Figures : Use heatmaps for gene expression or radar plots for multi-parametric comparisons. Avoid cluttered structures; prioritize 2–3 key analogs in main figures, with others in supplements.
  • Supplementary Files : Provide raw NMR spectra, crystallographic data (CIF files), and dose-response curves .

Q. Q9. What frameworks are recommended for reconciling conflicting data on this compound’s environmental persistence or toxicity?

Methodological Answer:

  • QSAR Modeling : Predict biodegradation pathways (e.g., EPI Suite) and cross-validate with experimental half-life (t₁/₂) in OECD 301D assays.
  • Multi-Omics Integration : Correlate transcriptomic data (e.g., oxidative stress genes) with histopathology in model organisms (e.g., zebrafish).
  • Systematic Review : Adhere to COSMOS guidelines for ecological risk assessment .

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